Aluminum myristate

Description

Historical Context and Evolution of Research on Metal Soaps and Aluminum Carboxylates

The scientific inquiry into metal soaps, a class of compounds that includes aluminum myristate, is rooted in early chemical investigations of fats and oils. The term "metallic soap" first appeared in the latter half of the 18th century, with French chemist Michel Eugène Chevreul's pioneering work in 1823 providing the first scientific description of saponification, the process of soap formation. dokumen.pub This foundational research laid the groundwork for understanding the reactions between fatty acids and metal ions.

Historically, much of the research focus was driven by the field of art conservation. In the early 2000s, researchers began to systematically study metal carboxylates found in paintings. dokumen.pubtandfonline.com These compounds were identified both as intentional additives and as unintentional degradation products. mdpi.comresearchgate.net For instance, metal soaps like aluminum stearate (B1226849) were sometimes added to commercial paint formulations to act as plasticizers or dispersing agents. mdpi.comresearchgate.net However, they could also form spontaneously from the reaction of fatty acids in drying oils with metal cations from pigments like lead white or zinc white, leading to degradation phenomena such as protrusions and increased transparency in paint layers. tandfonline.commdpi.comresearchgate.net

The study of aluminum carboxylates, a specific subgroup of metal soaps, evolved as their unique properties found applications beyond traditional uses. Research expanded to investigate their synthesis and thermal behavior for creating advanced materials. For example, studies explored the synthesis of aluminum carboxylate gels from sources like pseudoboehmite and their subsequent thermal decomposition to form transition aluminas, which are crucial in catalysis and ceramics. acs.orgresearchgate.net The synthesis methods themselves have been a subject of study, with techniques developed to create soluble aluminum carboxylates directly from aluminum hydroxide (B78521), intended for use as water-based ceramic precursors. researchgate.net This evolution from observational studies in art to targeted synthesis for industrial materials marks a significant shift in the research landscape of aluminum carboxylates.

Table 1: Key Milestones in the Evolution of Metal Soap and Aluminum Carboxylate Research

| Period | Key Development | Significance |

|---|---|---|

| 1823 | Scientific description of saponification by Michel Eugène Chevreul. dokumen.pub | Provided the fundamental chemical understanding of soap formation. |

| Late 20th Century | Use of metal stearates (e.g., aluminum stearate) as additives in commercial oil paints. researchgate.net | Marked the intentional use of metal soaps to modify material properties. |

| Early 2000s | Systematic studies on metal soaps in historical paintings by research groups like MOLART. dokumen.pubtandfonline.com | Identified metal soaps as key factors in the degradation and aging of artworks. |

| 2000s - Present | Research into the synthesis of aluminum carboxylates for advanced materials (e.g., alumina (B75360) precursors). acs.orgresearchgate.netresearchgate.net | Shifted focus towards designing aluminum carboxylates for specific technological applications. |

| Contemporary | Investigation of aluminum carboxylates in advanced formulations and materials science. mdpi.comresearchgate.netresearchgate.net | Exploration of novel applications such as superhydrophobic surfaces and controlled gelation processes. |

Significance of this compound in Contemporary Materials Science and Advanced Formulation Chemistry

This compound, the aluminum salt of myristic acid, holds considerable significance in modern materials science and formulation chemistry due to its multifunctional properties. cosmileeurope.eu Its primary roles are as an anticaking agent, emulsion stabilizer, and viscosity-controlling agent. cosmileeurope.eunih.govincibeauty.compaulaschoice.co.ukthegoodscentscompany.com These functions make it a valuable component in a wide array of products, particularly in the cosmetics and personal care industries. cosmeticsinfo.orgatamanchemicals.com

In advanced formulations, such as those for cosmetics, this compound is used to improve the texture, stability, and application of products. paulaschoice.co.ukatamanchemicals.comatamanchemicals.com As an anticaking agent, it prevents powdered products from clumping, ensuring they remain free-flowing. incibeauty.comcosmeticsinfo.org Its role as an emulsion stabilizer is critical in products containing both oil and water components, where it helps to maintain a homogenous mixture and extend shelf life. incibeauty.comatamanchemicals.com Furthermore, by controlling viscosity, it helps achieve the desired consistency and body in creams, lotions, and other formulations. cosmileeurope.euincibeauty.com

Beyond cosmetics, the principles governing the behavior of aluminum carboxylates like this compound are being explored in materials science for novel applications. Research into the electrodeposition of myristate-based coatings on metal surfaces, for instance, has shown the potential to create superhydrophobic layers with enhanced corrosion resistance. researchgate.netresearchgate.net While these studies may use other metal myristates, the underlying chemistry of the myristate ligand is relevant. The ability of aluminum carboxylates to form specific structures, such as gels and solids with controlled porosity, is also being investigated for the production of advanced ceramic materials and catalysts. researchgate.netmdpi.com The thermal behavior of aluminum precursors is a key area of study for producing materials like aluminum foams, where precise control over decomposition and melting is essential. mdpi.com

Table 2: Functions of this compound in Formulations

| Function | Description | Industry Application |

|---|---|---|

| Anticaking Agent | Prevents powdered or granular materials from forming clumps, ensuring fluidity. incibeauty.comcosmeticsinfo.org | Cosmetics (e.g., powders), Food Additives nih.gov |

| Emulsion Stabilizer | Promotes the formation of emulsions and improves their stability and shelf life. cosmileeurope.euincibeauty.com | Cosmetics (e.g., creams, lotions) cosmeticsinfo.org |

| Viscosity Controlling Agent | Increases or decreases the viscosity (thickness) of cosmetic products to achieve desired texture. cosmileeurope.euincibeauty.com | Cosmetics (e.g., eyeliners, creams) pishrochem.com |

| Opacifying Agent | Reduces the clear or transparent appearance of products. atamanchemicals.com | Cosmetics, Personal Care Products atamanchemicals.com |

Identification of Key Research Gaps and Future Directions in this compound Studies

Despite its established use in various formulations, significant research gaps remain in the understanding of this compound and related aluminum compounds. A primary area requiring further investigation is the interaction of these compounds with biological systems, particularly the rate and mechanism of dermal absorption from cosmetic products. researchgate.netresearchgate.netnih.gov Current knowledge on this topic is limited, and there is a lack of consensus, prompting calls for studies that better reflect real-world, long-term exposure scenarios. researchgate.netresearchgate.netnih.gov

In the realm of materials science, while the use of metal soaps as additives in paints and polymers is known, their long-term behavior and stability are not well understood. researchgate.net The hydrolysis of aluminum stearates has been observed under artificial aging, suggesting that these additives are not inert over time. researchgate.net Future research should focus on the kinetics and mechanisms of such degradation processes to better predict the lifespan and performance of materials containing these additives.

Furthermore, the molecular-level processes governing the function of aluminum carboxylates present another frontier for research. There is a need for more advanced in-situ detection technologies to quantitatively characterize the structural evolution of aluminum sols during the transition to gels, which is critical for the precise control of manufacturing processes for materials like alumina fibers. mdpi.com Expanding research on the molecular mechanisms by which aluminum compounds interact within complex systems could be achieved using advanced methodologies like genomics, proteomics, and metabolomics. mdpi.com

Future research should also aim to develop more environmentally friendly and sustainable alternatives to traditional metal soaps where applicable. pishrochem.com This involves investigating biodegradable and less toxic options that can replicate the functional benefits of compounds like aluminum stearate and myristate. pishrochem.com

Table 3: Summary of Research Gaps and Future Directions

| Research Area | Identified Gap | Proposed Future Direction |

|---|---|---|

| Formulation Science & Toxicology | The dermal absorption rate and mechanism of aluminum from cosmetics are not well understood. researchgate.netresearchgate.netnih.gov | Conduct large-scale, long-term epidemiological and clinical studies based on real-life exposure to better determine systemic availability. mdpi.comrivm.nl |

| Materials Science & Conservation | The long-term stability and degradation pathways of aluminum carboxylates (e.g., stearates, myristates) in polymers and paints are unclear. researchgate.net | Investigate the hydrolysis and degradation kinetics of aluminum soaps in various matrices under different environmental conditions. researchgate.net |

| Physical Chemistry | Lack of in-situ methods for quantitative characterization of the sol-gel process in aluminum carboxylate systems. mdpi.com | Develop and apply advanced in-situ detection technologies and computer simulations to study the structural evolution and enable precise process control. mdpi.com |

| Molecular Mechanisms | Limited understanding of the specific molecular interactions of aluminum compounds within biological and chemical systems. mdpi.com | Employ methodologies like genomics, proteomics, and metabolomics to elucidate interactions with key biological molecules and pathways. mdpi.com |

| Sustainable Chemistry | Growing environmental and health concerns regarding some applications of metal soaps. pishrochem.com | Investigate and develop eco-friendly, biodegradable alternatives that offer comparable functionality. pishrochem.com |

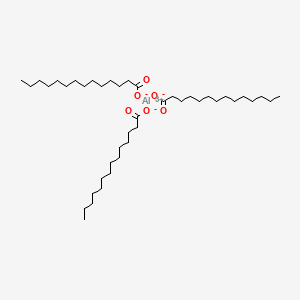

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4040-50-0 |

|---|---|

Molecular Formula |

C42H81AlO6 |

Molecular Weight |

709.1 g/mol |

IUPAC Name |

aluminum;tetradecanoate |

InChI |

InChI=1S/3C14H28O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h3*2-13H2,1H3,(H,15,16);/q;;;+3/p-3 |

InChI Key |

HSMXEPWDIJUMSS-UHFFFAOYSA-K |

SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Al+3] |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Al+3] |

Other CAS No. |

4040-50-0 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Aluminum Myristate

Direct Synthesis Routes from Myristic Acid and Aluminum Precursors

Direct synthesis methods involve the reaction of myristic acid with an aluminum-containing compound. These routes are often favored for their straightforward approach.

Precipitation-Based Approaches and Control of Reaction Parameters

A common and established method for synthesizing aluminum soaps, including aluminum myristate, is through aqueous precipitation. royalsocietypublishing.org This typically involves the reaction of a water-soluble salt of myristic acid, such as sodium myristate, with a water-soluble aluminum salt like aluminum sulfate (B86663) or aluminum chloride. nih.gov The formation of this compound occurs as a precipitate due to its low solubility in water.

The control of reaction parameters is crucial in precipitation methods to influence the properties of the final product. Key parameters include:

pH: The pH of the reaction medium significantly affects the phase and nature of the aluminum species present. For instance, in the synthesis of aluminum hydrates from aluminum chloride, different phases like amorphous, boehmite, and bayerite are obtained depending on the solution's pH. researchgate.net

Temperature: Temperature influences the rate of precipitation and the crystalline structure of the product. In the precipitation of aluminum hydroxide (B78521), controlling the temperature is essential for producing particles of a desired size. researchgate.net

Concentration of Reactants: The concentration of the myristate salt and the aluminum precursor can impact the yield and particle size of the this compound. researchgate.net

Stirring Rate: The agitation of the reaction mixture affects mass transfer and can influence the homogeneity and morphology of the precipitate. researchgate.net

Seeding: The addition of seed crystals can control the particle size and morphology of the precipitated product by promoting secondary nucleation over primary nucleation. researchgate.net

Commercial production of aluminum soaps often involves treating alkali soaps with aqueous solutions of aluminum salts. Initially, agglomerates of aluminum hydroxide and the carboxylic acid form, which then react during the drying process to yield the final salt. nih.gov

Table 1: Key Parameters in Precipitation Synthesis of Aluminum Soaps

| Parameter | Effect on Synthesis |

| pH | Influences the aluminum species in solution and the final product phase. researchgate.net |

| Temperature | Affects reaction rate and crystallinity. researchgate.net |

| Reactant Concentration | Impacts yield and particle size. researchgate.net |

| Stirring Rate | Influences mass transfer and particle homogeneity. researchgate.net |

| Seeding | Controls particle size and morphology. researchgate.net |

Sol-Gel Techniques for this compound Formation

The sol-gel process offers a versatile method for synthesizing metal oxides and related compounds with controlled structures and textures. ijcce.ac.ir This technique involves the transition of a colloidal solution (sol) into a solid network (gel). While direct synthesis of this compound via sol-gel is less commonly detailed, the principles are applicable.

In a typical sol-gel synthesis of alumina (B75360), an aluminum precursor like aluminum isopropoxide or aluminum tri(sec-butoxide) is hydrolyzed and condensed. metall-mater-eng.comrsc.org To adapt this for this compound, myristic acid could be introduced during the process. The process allows for low-temperature processing and the production of homogeneous powders. ijcce.ac.ir

Key aspects of the sol-gel method include:

Precursors: Common aluminum precursors are aluminum alkoxides (e.g., aluminum isopropoxide) and inorganic aluminum salts. mdpi.com

Solvents: Alcohols are often used as solvents. rsc.org

Catalysts and Additives: Acids or bases can be used to control the hydrolysis and condensation rates. Chelating agents can modify the reactivity of the aluminum precursor. rsc.org

The properties of the final material are determined by controlling parameters such as pH, water content, and the nature of the solvent. ijcce.ac.ir

Anhydrous Synthesis Strategies and Their Mechanistic Implications

Anhydrous synthesis routes are employed to avoid the incorporation of water into the final product, which can be critical for certain applications. These methods are often carried out in organic solvents.

One approach involves the direct reaction of a fatty acid with a metal salt in the presence of a non-coordinating, sterically hindered organic base as a catalyst. acs.org For example, aluminum chloride can react with stearic acid in the presence of a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield aluminum stearate (B1226849). researchgate.net This method is notable for its one-step nature and high yield. acs.org The mechanism involves the protonation of the base by the fatty acid, which then facilitates the reaction with the metal salt. acs.org

Another anhydrous method involves the reaction of an aluminum precursor, such as aluminum chloride hexahydrate, with an alcohol. This process can lead to the precipitation of anhydrous aluminum chloride crystals. google.com While this specific example is for the chloride, the principle of using a non-aqueous solvent to drive the reaction and control hydration is relevant.

Indirect Synthesis Pathways and Chemical Exchange Reactions

Indirect synthesis methods involve the transformation of a pre-existing aluminum compound into this compound through chemical exchange reactions.

Salt Metathesis Reactions in Non-Aqueous Media

Salt metathesis, or double displacement, is a common strategy in inorganic and organometallic synthesis. In the context of this compound, this would typically involve the reaction of an aluminum-containing compound with a myristate salt in a non-aqueous solvent. For instance, a reaction could be set up between an aluminum halide and sodium myristate in an organic solvent. researchgate.net This approach can offer better yields and avoid strong reducing agents compared to some other methods. researchgate.net The reaction of sodium β-diketiminate with an aluminum precursor to form aluminum β-diketiminates is an example of a successful salt metathesis reaction for aluminum complexes. researchgate.net

Ligand Exchange and Transesterification Processes

Ligand exchange provides a powerful route to synthesize mixed-ligand aluminum compounds that may be difficult to obtain through other methods. nih.gov In this process, a ligand already coordinated to the aluminum center is replaced by a myristate group. For example, organoaluminum compounds like triethylaluminum (B1256330) can undergo ligand exchange reactions with phenols to form aluminum phenoxides. A similar principle could be applied where a ligand on an aluminum precursor is exchanged for myristic acid.

Transesterification is another potential indirect route. While more common for the synthesis of organic esters, the underlying principle of exchanging an alkoxy group for another functional group can be conceptually extended. In a related context, the synthesis of monoacylglycerol derivatives can be achieved through a transesterification reaction between an ethyl ester and a protected glycerol, followed by deprotection. nih.gov A similar strategy could be envisioned where an aluminum alkoxide reacts with myristic acid or a myristate ester, leading to the formation of this compound.

Influence of Synthetic Conditions on Product Morphology and Research Purity

Temperature and Pressure Effects on Reaction Kinetics and Product Structure

Temperature is a fundamental parameter in the synthesis of this compound, directly influencing the rate of reaction and the structure of the final product. Generally, an increase in reaction temperature accelerates the reaction kinetics by providing the necessary activation energy for the chemical process. unimore.it In reactions involving aluminum compounds, such as the direct nitridation of aluminum powder, a clear correlation between temperature and product yield has been observed. mdpi.com For instance, in related syntheses, increasing the temperature from 500 °C to 530 °C can significantly increase the product yield from approximately 40% to over 80%. mdpi.com This principle suggests that the esterification or saponification reactions used to produce this compound would also exhibit temperature-dependent kinetics. researchgate.net

Elevated temperatures not only increase the reaction rate but can also affect the morphology and agglomeration of the product particles. mdpi.com While higher temperatures can lead to a more complete reaction in a shorter time, they may also promote the formation of larger, more agglomerated particles, which could be undesirable depending on the intended application. mdpi.com Conversely, lower temperatures might yield a finer, more easily processable powder but may require significantly longer reaction times to achieve a comparable yield. mdpi.com

The interplay between temperature and time is critical. A specific yield might be achievable at a high temperature for a short duration or at a lower temperature over a more extended period. mdpi.com The choice of regimen depends on optimizing for factors like energy consumption, product morphology, and processability.

Table 1: Illustrative Effect of Temperature and Time on Product Yield in a Related Aluminum Compound Synthesis mdpi.com

| Reaction Temperature (°C) | Reaction Time (hours) | Product Yield (%) |

|---|---|---|

| 500 | 6 | ~40 |

| 510 | 6 | >73 |

| 520 | 6 | 80-90 |

| 530 | 1 | 80-85 |

| 530 | 6 | 85 |

| 540 | 6 | 80-90 |

This table illustrates the general principle of temperature and time influencing product yield in the synthesis of aluminum-containing compounds, based on data from the direct nitridation of aluminum powder.

Role of Solvent Systems in Directing this compound Formation

The choice of solvent is a critical factor that directs the reaction pathway, influences the solubility of reactants and products, and ultimately affects the morphology of the this compound. The synthesis of aluminum soaps can be approached through different routes, such as aqueous metathesis or reactions in organic solvents, and the solvent system is key in each. royalsocietypublishing.org

In non-polar organic solvents like benzene (B151609), aluminum soaps can form fibrillar aggregates, with the viscosity of the solution increasing significantly with concentration, indicating strong intermolecular attraction. royalsocietypublishing.org The reaction between an aluminum alkoxide and myristic acid in such a solvent system is a direct route to forming the aluminum soap. royalsocietypublishing.org

In polar solvent systems, the behavior of the aluminum salt is more complex. Studies involving group III metal salts (including aluminum) have shown that in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the metal salt dissociates to form metal-solvent complex cations, such as [Al(Solvent)₆]³⁺. nih.gov This complexation is a dominant mechanism and plays a crucial role in the subsequent reaction with the myristate anion. nih.gov The use of such solvents can lead to excellent colloidal stability of the resulting product. nih.gov The ability of a solvent to solubilize both the fatty acid and the aluminum precursor is essential for a homogeneous reaction environment, which is why ethanol (B145695) is often a preferred solvent in related saponification reactions.

The selection of the solvent can also be a tool to prevent phase separation during the reaction, ensuring a uniform mixture and a more consistent product. The solvent's polarity, boiling point, and ability to form complexes with the metal ion are all properties that must be considered to optimize the synthesis of this compound.

Table 2: Influence of Solvent Type on Reaction Environment royalsocietypublishing.orgnih.gov

| Solvent Type | Example(s) | Role in Synthesis | Potential Outcome |

|---|---|---|---|

| Non-Polar Organic | Benzene | Allows for molecular dispersion at low concentrations; promotes aggregation at higher concentrations. | Formation of fibrillar aggregates. |

| Polar Aprotic | DMF, DMSO | Promotes dissociation of aluminum salt and formation of metal-solvent complexes (e.g., [Al(Solvent)₆]³⁺). | Ensures colloidal stability and can facilitate a dissociation-complexation mechanism. |

| Polar Protic | Ethanol | Solubilizes both fatty acid and metal salt reactants, creating a homogeneous reaction medium. | Facilitates complete neutralization/saponification. |

Catalytic Considerations in this compound Synthesis

The synthesis of this compound can be influenced by catalysts that accelerate the rate-limiting steps of the reaction. While aluminum compounds themselves can act as catalysts in other reactions, their own synthesis from precursors like aluminum alkoxides or aluminum salts can be catalyzed. asianpubs.orgnih.gov

In the context of forming the myristate salt, the reaction is often a type of neutralization or metathesis. The choice of aluminum precursor can be considered a catalytic consideration in itself. For example, using a highly reactive precursor like aluminum isopropoxide can facilitate the reaction with myristic acid in an organic solvent. royalsocietypublishing.orgasianpubs.org The reaction between aluminum alkoxides and fatty acids has been shown to be an effective method for producing aluminum soaps. royalsocietypublishing.org

Alternatively, external catalysts may be employed. In the closely related synthesis of myristate esters, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to achieve high conversion rates at elevated temperatures. researchgate.netalfa-chemistry.com While the chemistry of salt formation differs from esterification, the principle of using a catalyst to lower the activation energy barrier applies. For aqueous metathesis routes, where an alkali metal myristate (like sodium myristate) reacts with a soluble aluminum salt, the reaction is typically rapid and may not require a catalyst. However, the pH of the solution is a critical parameter that must be controlled, effectively acting as a catalytic factor for the precipitation of the aluminum soap.

Some modern approaches utilize solid acid catalysts or enzymatic catalysts for ester synthesis to simplify purification and reduce costs, a concept that could potentially be adapted for aluminum soap production. researchgate.netrasayanjournal.co.in Furthermore, certain organic aluminum compounds, such as aluminum β-ketoesters, are noted for their stability in the presence of water, which could make them suitable as catalysts or precursors in reactions where water is present or produced. asianpubs.org

Advanced Structural Elucidation and Morphological Characterization Techniques

Spectroscopic Analysis for Bond Structure and Functional Group Identification

Spectroscopic techniques are instrumental in probing the molecular architecture of aluminum myristate, offering insights into its bonding and the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy Applications in Metal Soap Analysis

FTIR spectroscopy is a powerful tool for identifying the chemical bonds and functional groups within a molecule by measuring the absorption of infrared radiation. jsheld.com In the analysis of metal soaps like this compound, FTIR is crucial for confirming the formation of the salt and characterizing its coordination chemistry. rsc.org The technique can distinguish between the carboxylic acid raw material and the resulting metal carboxylate. mdpi.com

The infrared spectrum of a metal soap is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of characteristic bands for the carboxylate group (COO⁻). The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group provide information about the coordination mode between the aluminum ion and the myristate ligands.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in this compound Analysis |

| Asymmetric Carboxylate Stretch (νₐ(COO⁻)) | 1550-1610 | Indicates the formation of the metal salt and provides clues about the coordination environment of the aluminum ion. |

| Symmetric Carboxylate Stretch (νₛ(COO⁻)) | 1400-1450 | The separation between the asymmetric and symmetric stretching frequencies (Δν) can help infer the coordination mode (e.g., monodentate, bidentate, bridging). |

| C-H Stretching of Alkyl Chain | 2800-3000 | Confirms the presence of the long hydrocarbon chain of the myristate ligand. |

Table 1: Characteristic FTIR Bands for this compound Analysis

Studies on similar aluminum soaps have utilized FTIR to monitor their synthesis and to characterize their structure. nih.gov For instance, the analysis of aluminum soaps derived from sunflower oil used FTIR to confirm the formation of the metal carboxylates. buketov.edu.kz Furthermore, FTIR is sensitive enough to distinguish between different phases, such as amorphous and crystalline states of metal soaps. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Solution Dynamics

NMR spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules in solution. For this compound, ²⁷Al NMR is particularly informative due to the quadrupolar nature of the aluminum nucleus. The chemical shift and linewidth of the ²⁷Al NMR signal are highly sensitive to the symmetry of the aluminum complex and the viscosity of the solution. publish.csiro.au

In aqueous solutions of aluminum carboxylates, the pH plays a significant role in the observed ²⁷Al NMR signal. publish.csiro.aupublish.csiro.au Changes in pH can lead to polymerization of the aluminum chelates, causing a broadening of the signal due to dipole-dipole interactions between the aluminum nuclei. publish.csiro.aupublish.csiro.au This phenomenon can be used to monitor the formation of different aluminum chelate species in solution. publish.csiro.au

¹H NMR spectroscopy can also be employed to analyze the hydrocarbon chains of the myristate ligands, providing information about their conformation and mobility. researchgate.net

| Nucleus | Key Parameters | Information Gained for this compound |

| ²⁷Al | Chemical Shift, Linewidth | Symmetry of the aluminum coordination sphere, formation of different complex species, and polymerization in solution. publish.csiro.aucolab.ws |

| ¹H | Chemical Shift, Coupling Constants | Conformation and dynamics of the myristate alkyl chains. researchgate.net |

Table 2: NMR Spectroscopy Parameters for this compound Characterization

Research on related aluminum-carboxylate systems has demonstrated the power of ²⁷Al NMR in identifying different aluminum complexes present in solution simultaneously. electronicsandbooks.com These studies have shown that slow-exchange phenomena can allow for the observation of distinct peaks for various aquo-, hydroxo-, and carboxylato-aluminum complexes. electronicsandbooks.com

Raman Spectroscopy for Vibrational Mode Analysis and Phase Identification

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. edinst.com It is particularly useful for analyzing vibrational modes that are weak or inactive in the infrared spectrum. libretexts.org This technique can be used to identify functional groups and provide a "fingerprint" of the molecule. libretexts.org

| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Significance in this compound Analysis |

| Metal-Oxygen Stretch | Low-frequency region | Provides direct information about the aluminum-carboxylate bond. |

| Carboxylate Vibrations | ~1400-1600 | Complements FTIR data in confirming the salt formation and coordination. |

| C-C and C-H Vibrations | Various regions | Characterizes the conformation and packing of the myristate alkyl chains. |

Table 3: Key Raman Spectroscopy Regions for this compound Analysis

Studies on metal-DNA complexes have shown that Raman spectroscopy can effectively probe metal-ligand interactions. nih.gov Similarly, research on metal toxicities in plants has demonstrated the ability of Raman spectroscopy to detect and identify the presence of aluminum. frontiersin.org

Diffraction Methods for Crystalline and Amorphous Structural Research

Diffraction techniques are essential for determining the arrangement of atoms and molecules in both crystalline and non-crystalline materials.

X-ray Diffraction (XRD) for Polymorphism and Unit Cell Determination

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. By analyzing the angles and intensities of diffracted X-rays, one can determine the unit cell parameters, crystal system, and identify different polymorphic forms of a substance. rigaku.com

For aluminum soaps, XRD has been used to study their crystalline nature. doi.org The diffraction patterns of aluminum soaps can reveal information about their polymorphism, where a compound can exist in multiple crystalline forms. doi.org For instance, studies on aluminum distearate have shown the existence of at least two polymorphic forms. doi.org The presence of uncombined fatty acid can also be detected and may influence the resulting diffraction pattern. doi.org

| Diffraction Data | Information Obtained |

| Bragg Spacings (d-values) | Dimensions of the unit cell and interlayer spacing. doi.org |

| Peak Intensities | Arrangement of atoms within the unit cell. |

| Peak Broadening | Crystallite size and lattice strain. |

Table 4: Information Derived from XRD Analysis of this compound

The sample preparation for XRD typically involves grinding the material into a fine powder. cambridge.org The resulting powder diffraction pattern provides a fingerprint for the crystalline phase present. rigaku.com

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly and Nanostructure Characterization

Small-Angle X-ray Scattering (SAXS) is a technique used to study the structure of materials on a nanometer to micrometer scale. researchgate.net It is particularly well-suited for characterizing the size, shape, and arrangement of nanoparticles, polymers, and other supramolecular assemblies. researchgate.netosti.gov

In the context of this compound, SAXS can be used to investigate the formation of micelles or other aggregated structures in solution or in a solid matrix. The scattering data can provide information on the size and shape of these aggregates. dtic.mil For example, SAXS analysis of aluminum alloys has been used to characterize the size and distribution of nanoscale precipitates. dtic.milpsu.edu

| SAXS Parameter | Structural Information |

| Radius of Gyration (Rg) | An overall measure of the size of the scattering particles. dtic.mil |

| Scattering Form Factor | Information about the shape of the particles (e.g., spherical, cylindrical). |

| Structure Factor | Information about the spatial arrangement and interactions between particles. |

Table 5: SAXS Parameters for Analyzing this compound Nanostructures

SAXS is a powerful tool for understanding the larger-scale organization of this compound molecules, which can be crucial for its performance in various applications. The technique can be performed in situ to monitor structural changes as a function of temperature or other external stimuli. researchgate.netnsrrc.org.tw

Thermal Analysis Techniques for Phase Transition and Stability Investigations

Thermal analysis techniques are fundamental in characterizing the phase transitions and thermal stability of this compound. These methods measure changes in the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of a material. soton.ac.ukresearchgate.net It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This allows for the detection of endothermic processes, such as melting and phase transitions, and exothermic processes, like crystallization. soton.ac.uk

For aluminum-containing compounds, DSC is instrumental in determining the temperature ranges for the dissolution of soluble phases and the onset of melting. soton.ac.uk The resulting DSC curve provides quantitative data on the temperatures and enthalpy changes associated with these transitions. The selection of heating rate is crucial, as high rates can obscure distinct thermal events, while low rates provide better resolution. researchgate.net

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Phase Transition | 110 | 115 | - |

| Melting | 220 | 228 | - |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. alfa-chemistry.comredthermo.com This technique is essential for determining the thermal stability of a material and studying its decomposition pathways. alfa-chemistry.com The TGA curve, which plots mass versus temperature, reveals the temperatures at which decomposition events occur and the percentage of mass lost at each stage. redthermo.com

In the analysis of metal-containing compounds, TGA can be used to study processes like dehydration, dissociation, and oxidation. alfa-chemistry.com For aluminum-based materials, TGA has been used to characterize the loss of volatile components and subsequent oxidation at higher temperatures. dtic.mil The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and helps to more accurately identify the temperatures of maximum decomposition. alfa-chemistry.com

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Peak Decomposition Temperature (°C) (from DTG) |

|---|---|---|---|

| Initial Mass Loss (e.g., moisture) | 50 - 120 | ~2% | 105 |

| Major Decomposition | 250 - 450 | ~85% | 380 |

Microscopic and Imaging Techniques for Morphological Assessment

Microscopic techniques are vital for assessing the surface morphology and particle characteristics of this compound. These methods provide direct visual information about the material's topography and structure at the micro and nanoscales.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning its surface with a focused beam of electrons. ucla.edu The interaction of the electrons with the atoms in the sample generates various signals that contain information about the surface topography, composition, and morphology. ucla.eduthaiparker.co.th SEM provides high-resolution, three-dimensional-like images, making it excellent for examining surface texture and the size and shape of particles. e3s-conferences.orgderingerney.com

This technique is widely used to characterize the morphology of powdered materials. e3s-conferences.org For this compound, SEM can be employed to visualize the individual particles, assess their size distribution, and observe the degree of agglomeration. The high depth of field of SEM allows for a clear view of the complex surface features of the particles. ucla.edu

| Parameter | Observation |

|---|---|

| Particle Shape | Irregular, plate-like structures |

| Average Particle Size | 5 - 20 µm |

| Surface Topography | Rough with some layered features |

| Agglomeration | Present in varying degrees |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide images at the atomic level. sfr.ca It operates by scanning a sharp probe over the surface of a sample to measure its topography with extreme precision. researchgate.net Beyond imaging, AFM can also probe various mechanical properties at the nanoscale, such as adhesion and elasticity, by measuring the forces between the probe and the sample surface. sfr.caresearchgate.net

For this compound, AFM can be used to obtain detailed topographical maps of the particle surfaces, revealing nanoscale features that are not resolvable by SEM. sfr.ca This capability is crucial for understanding the fine surface structure and roughness. sfr.ca Furthermore, by measuring the forces between the AFM tip and the particle surface, it is possible to gain insights into the interparticle forces that govern the bulk properties of the powder, such as its flowability and compaction behavior. researchgate.net

| Parameter | Value |

|---|---|

| Surface Roughness (Rq) | 15 nm |

| Adhesion Force | 5 nN |

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Liquid-State and Colloidal Structures

For amphiphilic compounds like this compound, which can self-assemble into a variety of complex structures in solution, Cryo-TEM is an indispensable characterization tool. rsc.orgmtoz-biolabs.com As a metal carboxylate, this compound possesses a hydrophilic metallic head and hydrophobic hydrocarbon tails, predisposing it to form organized aggregates in both aqueous and non-aqueous solvents. These structures can range from simple spherical or worm-like micelles to more complex arrangements such as vesicles, lamellar sheets, or three-dimensional gel networks. technion.ac.ilcapes.gov.br The specific morphology is often dependent on factors like concentration, solvent polarity, and temperature.

While direct Cryo-TEM research focused exclusively on this compound is not extensively documented in publicly available literature, the technique's application to analogous systems, such as other metal soaps, surfactants, and amphiphilic polymers, provides a clear framework for the insights it could offer. mtoz-biolabs.comjoenhermans.nl Through Cryo-TEM, it would be possible to directly visualize the morphology of this compound aggregates. For instance, in a non-polar solvent, one would expect the formation of reverse micelles, with the polar aluminum carboxylate groups forming a core and the myristate tails extending into the solvent. Cryo-TEM could confirm the size and shape of these micelles, and whether they are predominantly spherical or evolve into more complex elongated or branched structures.

Detailed Research Findings

Specific Cryo-TEM studies on this compound are not prominent in the reviewed literature. However, based on studies of similar metal-carboxylate and amphiphilic systems, a hypothetical Cryo-TEM analysis of this compound in a colloidal dispersion would be expected to yield detailed morphological data. The following table illustrates the potential findings from such a study.

Interactive Data Table: Hypothetical Morphological Analysis of this compound Colloidal Structures by Cryo-TEM

This table is an illustrative example of the type of data that could be obtained from a Cryo-TEM investigation of this compound in a non-polar solvent.

| Parameter | Observed Structure | Size/Dimension Range | Description |

| Primary Aggregates | Reverse Micelles | 5 - 15 nm (diameter) | Predominantly spherical core-shell structures observed. The electron-dense cores, corresponding to the polar aluminum carboxylate groups, are clearly delineated from the less dense corona of myristate tails. |

| Secondary Structures | Micellar Clusters | 50 - 200 nm | Small clusters of primary micelles are observed, indicating inter-micellar attraction. No evidence of long-range ordered structures at the tested concentration. |

| Network Formation (at higher concentrations) | Fibrillar Network | Fiber diameter: 10-20 nm; Mesh size: 100-500 nm | At concentrations sufficient for gelation, the micelles appear to assemble into elongated, fiber-like strands. These strands interconnect to form a three-dimensional network, characteristic of a physical gel. |

| Internal Structure | Lamellar Fragments | Inter-layer spacing: ~4.5 nm | In some regions, particularly within denser aggregates, small domains with parallel line patterns are visible, suggesting localized formation of lamellar (bilayer) structures. The spacing is consistent with twice the length of the myristate chain. capes.gov.br |

This hypothetical data demonstrates the power of Cryo-TEM to provide a multi-scale understanding of colloidal systems. It allows researchers to move beyond bulk measurements (like rheology or scattering techniques which provide averaged information) and directly visualize the nanoscale and mesoscale structures that govern the material's function. technion.ac.ilrsc.org Such direct imaging is crucial for establishing structure-property relationships and for the rational design of formulations containing this compound for various applications.

Rheological Investigations and Viscoelastic Behavior of Aluminum Myristate Systems

Fundamental Principles of Rheological Modification by Aluminum Myristate

This compound, an aluminum salt of myristic acid, functions as a rheological modifier by forming complex three-dimensional structures within a liquid medium. cosmileeurope.eu This structural organization is responsible for the transition of low-viscosity oils into structured gels and pastes. The underlying principles of this modification are rooted in the self-assembly of the aluminum soap molecules into hierarchical structures.

The gelling action of aluminum soaps like this compound in nonpolar, oleaginous systems is primarily driven by the formation of a sophisticated particle network. For many years, it was hypothesized that the mechanism involved the creation of long polymer-like chains of aluminum molecules linked together with fatty acid chains extending outwards. However, modern investigations using high-resolution microscopy and rheological measurements have revealed a different mechanism. researchgate.netnih.gov

The current understanding is that aluminum soap molecules first self-assemble into spherical, nano-sized micelles. researchgate.netnih.gov These colloidal micelle particles then aggregate to form extensive, three-dimensional networks. These networks are often described as having a highly fractal and jammed structure, which effectively immobilizes the oil within its matrix, leading to the formation of a stable gel. researchgate.netnih.gov The strength and properties of this gel network can be influenced by the interactions between the particles and the solvent (oil). For instance, in more polar oils, greater particle-solvent interactions can lead to the formation of weaker gels compared to those formed in less polar oils. rsc.org This network of aggregated nanoparticles is responsible for the significant increase in viscosity and the solid-like properties of the resulting gel or paste. researchgate.net

The enhancement of viscosity in systems containing this compound is a direct consequence of supramolecular assembly. This process is driven by non-covalent interactions between the aluminum soap molecules. nih.gov In non-polar solvents, the polar aluminum-carboxylate head groups of the myristate molecules arrange themselves to minimize contact with the surrounding oil, while the non-polar hydrocarbon tails extend into the medium. This arrangement leads to the formation of reverse micelles. researchgate.net

Experimental Methodologies for Rheological Characterization

To quantify the viscoelastic behavior of this compound systems, a range of rheological testing methodologies are employed. These tests apply controlled stress or strain to the material and measure the resulting response, providing detailed information about its internal structure and flow properties.

Steady-state rheometry is used to measure the viscosity of a material as a function of applied shear rate. For many gels, including those formed by this compound, the viscosity is not constant but changes with the rate of shear. These materials typically exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. nih.govnih.gov

This behavior is a result of the progressive breakdown of the gel's internal network structure under shear. At rest or low shear, the entangled network provides high resistance to flow (high viscosity). As the shear rate increases, the network structure becomes disentangled and aligned in the direction of flow, resulting in lower viscosity. researchgate.net A steady-state flow curve, plotting viscosity versus shear rate, is a fundamental tool for characterizing these systems.

Table 1: Representative Steady-State Flow Data for a Shear-Thinning Oleogel This table provides illustrative data typical for an oleogel system, demonstrating the principle of shear-thinning behavior.

Oscillatory rheometry provides insight into the viscoelastic nature of a material by applying a small, sinusoidal strain and measuring the resulting stress response. This technique separates the material's response into two components: the storage modulus (G') and the loss modulus (G''). researchgate.net

Storage Modulus (G'): Represents the elastic (solid-like) component of the material. It is a measure of the energy stored and recovered per cycle of deformation.

Loss Modulus (G''): Represents the viscous (liquid-like) component. It is a measure of the energy dissipated as heat per cycle.

For a structured gel system formed by this compound, the storage modulus is typically higher than the loss modulus (G' > G'') in its linear viscoelastic region (LVER), indicating a predominantly solid-like or gel character. anton-paar.com The point where G' equals G'' is known as the crossover point, which often signifies a transition in material behavior, such as yielding. anton-paar.com

Table 2: Oscillatory Frequency Sweep Data for a Representative Aluminum Soap Gel This table illustrates typical data from a frequency sweep test on a viscoelastic gel, showing the dominance of the elastic modulus (G').

Creep and recovery tests are powerful methods for directly quantifying the viscoelastic properties of a material. The test consists of two phases:

Creep Phase: A constant, low stress is applied to the sample, and the resulting deformation (strain) is measured over time. A viscoelastic material will exhibit an initial instantaneous elastic deformation, followed by a period of slower, time-dependent deformation (creep).

Recovery Phase: The stress is removed, and the material's strain recovery is monitored. The elastic portion of the deformation will be recovered, while any deformation due to viscous flow will remain as permanent or non-recoverable strain.

This test provides valuable information about a material's elasticity, viscosity, and ability to resist permanent deformation under a sustained load. The shape of the creep and recovery curve reveals the balance between elastic and viscous responses within the material's structure.

Table 3: Parameters Derived from a Typical Creep and Recovery Test This table outlines the key parameters obtained from a creep and recovery experiment and their significance in characterizing a viscoelastic material.

Influence of System Variables on Rheological Properties

The rheological, or flow, properties of a system gelled with this compound are theoretically dependent on several key variables, including the concentration of the gelling agent, the ambient temperature, and the applied mechanical stress (shear).

Concentration Dependence on Gel Strength and Network Density

For gelling agents like aluminum soaps, increasing the concentration in a suitable solvent generally leads to a stronger gel network. This increased strength is a direct result of a higher density of the polymer-like chains forming the gel's three-dimensional structure. A higher concentration allows for more frequent intermolecular interactions and entanglement points, which immobilize the solvent and increase the system's viscosity and elastic modulus. However, no specific studies quantifying the relationship between this compound concentration and gel strength (e.g., storage modulus, G') were identified.

Temperature Effects on Rheological Transitions and Gel Formation

Temperature plays a critical role in the formation and stability of aluminum soap gels. Typically, these systems are prepared by dissolving the aluminum soap in a hydrocarbon solvent at an elevated temperature, followed by cooling to form the gel. The temperature at which the transition from a liquid solution (sol) to a semi-solid (gel) occurs is known as the gelation temperature.

Upon reheating, the gel structure will eventually break down and return to a liquid state. One patent notes that for certain aluminum soap/hydrocarbon gel systems, the gel network can be destroyed at temperatures above 100°C, indicating a loss of rheological structure at elevated temperatures. google.com However, specific data on the thermal transitions for this compound systems, including precise gelation or melting points, are not available in the reviewed literature.

Shear Rate and Time-Dependent Rheology (Thixotropy and Rheopexy)

Gels formed from aluminum soaps in non-aqueous solvents often exhibit non-Newtonian, time-dependent flow behaviors.

Thixotropy: This is a common characteristic where the gel's viscosity decreases under constant shear stress (e.g., stirring or shaking) and then gradually recovers when the stress is removed. This shear-thinning behavior is advantageous in many applications, allowing a product to be easily dispensed but then regain its structure.

Rheopexy: This is the opposite, less common phenomenon where viscosity increases with the duration of shear.

While aluminum soaps are known to form thixotropic gels, no specific experimental data, such as flow curves or hysteresis loops demonstrating the thixotropic or potential rheopectic behavior of this compound, could be located.

Solvent-Specific Interactions and Their Impact on Rheological Performance

The choice of solvent (the continuous phase) is crucial in determining the final properties of an this compound gel. The interactions between the this compound molecules and the solvent molecules dictate the stability and strength of the gel network.

Polarity and Dielectric Constant Effects of Continuous Phases

This compound, being a metallic soap, has both a polar "head" (the aluminum carboxylate group) and a long, non-polar hydrocarbon "tail" (the myristate chain). It is generally used to thicken non-polar organic solvents and oils. quora.comgoogle.com The polarity of the solvent affects the solubility of the gelling agent and the nature of the molecular aggregation that forms the gel network. In highly non-polar solvents, the polymer-like chains of the aluminum soap are expected to associate through dipole-dipole interactions of the polar heads, creating the gel structure. The introduction of polar components could disrupt this network. No studies systematically correlating the solvent's dielectric constant to the rheological performance of this compound were found.

Hydrogen Bonding and Solvation Shell Formation in Rheological Systems

Hydrogen bonding can significantly influence the rheology of a system. While the myristate chain itself is incapable of hydrogen bonding, the carboxylate head of the aluminum soap could potentially interact with protic substances or impurities (like water) in the solvent. Such interactions could either strengthen or weaken the gel network. For instance, compounds with a tendency to coordinate with the aluminum center can disrupt the gel network structure. google.com Research into the formation of superhydrophobic surfaces mentions the creation of this compound, which relies on the interaction between the fatty acid and the aluminum surface, but does not detail the rheological impact of such bonding in a gel system. researchgate.netresearchgate.net No specific literature detailing the role of hydrogen bonding or the formation of solvation shells in this compound rheological systems was identified.

Rheological Modeling and Theoretical Frameworks for this compound Gels

The complex flow behavior and viscoelastic nature of this compound gels in various solvents necessitate the use of mathematical models to quantify their properties, predict their behavior under different conditions, and correlate macroscopic rheology with the underlying molecular arrangement. These models are crucial for designing and controlling processes in which these gels are used, such as in the manufacturing of lubricants, coatings, and other industrial products. The modeling approaches range from simple empirical equations that describe flow curves to more complex viscoelastic and microstructural models that provide deeper insights into the material's structure and dynamics.

Application of Empirical Rheological Models (e.g., Power-Law, Bingham Plastic)

Empirical models are widely used to describe the steady-state shear rheology of non-Newtonian fluids, including gels formed by aluminum soaps like this compound. These models fit experimental data of shear stress versus shear rate to relatively simple mathematical equations, providing key parameters that characterize the flow behavior.

The Bingham Plastic model is often applied to viscoplastic materials that behave like a rigid solid below a certain critical stress, known as the yield stress (τ₀), and flow like a viscous fluid once this stress is exceeded. wikipedia.orgslb.com For stresses (τ) above the yield stress, the relationship between shear stress and shear rate (γ̇) is linear. slb.com The model is described by the equation:

τ = τ₀ + ηₚ(γ̇) for τ > τ₀

γ̇ = 0 for τ ≤ τ₀

Here, ηₚ represents the plastic viscosity, which is the slope of the shear stress versus shear rate curve above the yield stress. slb.comaft.com Materials like pastes, slurries, and certain gels that only flow after a minimum stress is applied can be characterized by this model. wikipedia.orgchempedia.info For instance, some aluminum soap-based systems, such as those containing aluminum stearate (B1226849), exhibit this type of behavior, suggesting its applicability to this compound gels which share structural similarities. chempedia.inforesearchgate.net The yield point is a critical parameter for applications where the gel must remain in place under low stress but flow easily during application. slb.com

The Power-Law model (or Ostwald-de Waele relationship) is another common empirical model used for fluids whose apparent viscosity changes with shear rate. It is particularly useful for describing shear-thinning (pseudoplastic) or shear-thickening (dilatant) behavior over a range of shear rates. The model is given by:

τ = K(γ̇)ⁿ

In this equation, K is the flow consistency index, which is a measure of the fluid's viscosity, and n is the flow behavior index, which indicates the degree of non-Newtonian behavior.

For a shear-thinning fluid (n < 1), the apparent viscosity decreases as the shear rate increases. This is a common characteristic of aluminum soap gels. researchgate.net

For a shear-thickening fluid (n > 1), the apparent viscosity increases with the shear rate.

For a Newtonian fluid (n = 1), the viscosity is constant, and K becomes the Newtonian viscosity.

Studies on similar aluminum soap systems, such as aluminum stearate in oil, have shown that they exhibit pseudoplastic behavior, which can be effectively described by the Power-Law model. researchgate.net

Below is a table illustrating hypothetical parameters for an this compound gel system based on these empirical models.

| Rheological Model | Parameter | Description | Hypothetical Value (5% Al-Myristate Gel) |

| Bingham Plastic | Yield Stress (τ₀) | The minimum shear stress required to initiate flow. | 15 Pa |

| Plastic Viscosity (ηₚ) | The constant viscosity of the fluid above the yield stress. | 0.8 Pa·s | |

| Power-Law | Consistency Index (K) | A measure of the system's average viscosity. | 2.5 Pa·sⁿ |

| Flow Behavior Index (n) | Indicates the degree of shear-thinning or shear-thickening behavior. | 0.45 |

Viscoelastic Models (e.g., Maxwell, Voigt) for Dynamic Behavior Prediction

Viscoelastic models are employed to describe the time-dependent and dynamic properties of materials like this compound gels, which exhibit both solid-like elastic and liquid-like viscous characteristics. These models typically use combinations of ideal springs (representing the elastic component) and dashpots (representing the viscous component) to simulate the material's response to stress or strain.

The Maxwell model is one of the simplest models for a viscoelastic fluid. wikipedia.org It consists of a purely elastic spring and a purely viscous dashpot connected in series. wikipedia.orglsinstruments.ch This arrangement implies that under an applied stress, the total strain is the sum of the elastic and viscous strains. The model predicts that the material will exhibit stress relaxation over time under a constant strain. A key parameter derived from the Maxwell model is the relaxation time (τ), defined as the ratio of viscosity (η) to the elastic modulus (G). lsinstruments.ch This represents the time it takes for the stress in the material to decay to approximately 37% of its initial value after a deformation is applied. lsinstruments.ch While simple, the Maxwell model is a fundamental tool for understanding the liquid-like relaxation processes in gels. wikipedia.orglsinstruments.ch

The Kelvin-Voigt model represents a viscoelastic solid and consists of a spring and a dashpot connected in parallel. wikipedia.org In this configuration, the total stress is the sum of the elastic and viscous stresses, while the strain is the same for both elements. This model is effective at describing creep behavior (the gradual deformation of a material under a constant load), but it does not account for stress relaxation. wikipedia.org Because all deformation is ultimately recoverable, the Kelvin-Voigt material is considered a solid. wikipedia.org

In dynamic oscillatory tests, which are commonly used to probe viscoelasticity, a sinusoidal stress or strain is applied to the sample. The material's response provides the storage modulus (G'), representing the elastic energy stored, and the loss modulus (G''), representing the energy dissipated as heat. nih.gov For a typical Maxwell material, at low frequencies of oscillation, the viscous behavior dominates (G'' > G'), while at high frequencies, the elastic behavior is more prominent (G' > G''). lsinstruments.ch The frequency at which G' equals G'' is known as the crossover frequency, and it is the inverse of the material's relaxation time. lsinstruments.ch

The table below presents hypothetical data from a dynamic frequency sweep test on an this compound gel, illustrating the principles of viscoelastic modeling.

| Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Dominant Behavior |

| 0.01 | 5 | 50 | Viscous |

| 0.1 | 45 | 120 | Viscous |

| 1.0 | 200 | 210 | Viscous |

| 1.5 | 250 | 250 | Crossover Point |

| 10 | 600 | 350 | Elastic |

| 100 | 900 | 400 | Elastic |

Microstructural Models Correlating Rheology with Molecular Arrangement

Microstructural models aim to connect the macroscopic rheological properties of a material to its underlying molecular and supramolecular structure. For this compound gels, this involves understanding how the individual soap molecules associate to form the gel network and how this network responds to deformation.

For many years, it was believed that the gelling mechanism of aluminum soaps involved the formation of long, polymer-like chains of aluminum molecules linked together, with fatty acid chains extending sideways. researchgate.netnih.gov This model envisioned the gel network as an entanglement of these fibrous polymer chains. royalsocietypublishing.org

However, more recent investigations using high-resolution microscopy and rheology have led to a revised understanding. researchgate.netnih.gov The current consensus is that the gelling mechanism arises from the self-assembly of aluminum soap molecules into spherical, nano-sized micelles. nih.govresearchgate.net These primary colloidal particles then aggregate to form a three-dimensional network characterized by a highly fractal and jammed structure. researchgate.netnih.govresearchgate.net The high viscosity and gel-like properties of these systems are attributed to this interconnected micellar network, which can immobilize large amounts of the solvent. researchgate.net

The rheological behavior is directly dependent on the characteristics of this network. For example, the strength of the gel, often quantified by the elastic modulus (G'), is related to the density of network junctions and the strength of the interactions between the aggregated micelles. researchgate.net The concentration of the this compound plays a critical role; as the concentration increases, the number of micelles grows, leading to a more densely connected and stronger network. researchgate.net This results in higher viscosity, yield stress, and elastic modulus.

The fractal nature of the aggregated structure is also a key concept. researchgate.net The fractal dimension (D) describes how the mass of an aggregate scales with its size and provides insight into the openness of the network structure. Rheological measurements can be used to estimate the fractal dimension of the flocs within the gel, linking macroscopic flow properties to the microscopic arrangement of the particles. researchgate.net

The table below summarizes the correlation between microstructural features and the resulting rheological properties of an this compound gel.

| Microstructural Feature | Description | Impact on Rheological Properties |

| Soap Concentration | The amount of this compound per unit volume of solvent. | Higher concentration leads to a denser network, increasing viscosity, yield stress, and elastic modulus. researchgate.net |

| Micelle Aggregation | The clustering of primary nano-sized micelles. | Forms the gel network; the extent of aggregation determines the network's connectivity and strength. nih.govresearchgate.net |

| Network Connectivity | The number and strength of junctions between aggregated micelles. | Directly correlates with gel strength (elastic modulus) and resistance to deformation. researchgate.net |

| Fractal Dimension | A parameter describing the geometry and space-filling capacity of the aggregates. | A lower fractal dimension implies a more open, tenuous network, which can still effectively trap solvent and build viscosity. researchgate.net |

Interfacial and Colloidal Science of Aluminum Myristate Dispersions

Surface Activity and Interfacial Tension Reduction Mechanisms

The amphiphilic structure of aluminum myristate dictates its adsorption behavior at various interfaces. At a liquid-liquid interface, for instance, between oil and water, the this compound molecules orient themselves with the polar aluminum head group in the aqueous phase and the non-polar myristate tail in the oil phase. unc.eduuomustansiriyah.edu.iq This orientation forms a protective film around the dispersed droplets, which is crucial for emulsion stability. unc.edu

Similarly, at a liquid-solid interface, such as in a suspension of solid particles in a liquid, this compound can adsorb onto the surface of the solid particles. scispace.com The nature of this adsorption can be influenced by the polarity of both the solid surface and the liquid medium. google.com For instance, in non-aqueous systems, the myristate chains can extend into the organic solvent, providing a steric barrier. royalsocietypublishing.org This adsorption modifies the surface properties of the particles, affecting their interaction with the surrounding liquid and with each other. scispace.com The extent of adsorption often increases with the concentration of this compound until a saturation point is reached on the surface. nih.gov

In suspensions, which consist of solid particles dispersed in a liquid, this compound aids in preventing the particles from settling or aggregating. nih.gov The adsorption of this compound onto the particle surfaces can lead to steric stabilization, particularly in non-aqueous media. byk.com The hydrocarbon chains of the myristate molecules extend into the solvent, creating a repulsive layer that prevents close approach and aggregation of the particles. byk.com In some systems, it can also influence the viscosity of the continuous phase, further hindering particle sedimentation. cosmileeurope.eu

Colloidal Stability and Particle Interaction Studies

The stability of colloidal dispersions containing this compound is governed by the balance of attractive and repulsive forces between the particles. microtrac.com These interactions are critical in determining whether a dispersion will remain stable or undergo processes like flocculation, aggregation, or sedimentation. biolinscientific.commicrotrac.com

Zeta potential is a key indicator of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. nih.gov For this compound dispersions, particularly in aqueous or polar environments, the surface of the dispersed particles can acquire a charge. Zeta potential measurements provide insight into this surface charge and the stability of the colloid. nih.govuad.ac.id A high absolute zeta potential (e.g., greater than ±30 mV) generally indicates strong electrostatic repulsion between particles, leading to a stable dispersion where particles are less likely to aggregate. uad.ac.idjppres.com Conversely, a low zeta potential suggests weaker repulsion and a higher tendency for flocculation. uad.ac.id The pH of the system and the presence of other electrolytes can significantly influence the zeta potential of particles stabilized by this compound. nih.gov

The following table shows representative zeta potential values for nanoemulsions, indicating the level of stability.

| Zeta Potential (mV) | Stability Behavior |

| 0 to ±5 | Rapid coagulation or flocculation |

| ±10 to ±30 | Incipient instability |

| ±30 to ±40 | Moderate stability |

| ±40 to ±60 | Good stability |

| > ±60 | Excellent stability |

This table provides a general guide to the stability of colloidal systems based on zeta potential values. Actual stability depends on the specific system.

In non-aqueous dispersions, where electrostatic repulsion is often less significant due to the low dielectric constant of the medium, other stabilization mechanisms become dominant. cern.ch The Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, which describes the balance between van der Waals attractive forces and electrostatic repulsive forces, is often extended to include steric stabilization effects in these systems. basicmedicalkey.comstevenabbott.co.uk

Steric stabilization is a crucial mechanism for non-aqueous dispersions containing this compound. byk.com It arises from the adsorption of molecules onto the particle surfaces, forming a protective layer. byk.com In the case of this compound, the long myristate chains extend into the non-aqueous solvent. royalsocietypublishing.org When two particles approach each other, the overlap of these hydrocarbon chains leads to a repulsive force due to two main effects: an osmotic effect (unfavorable mixing of the chains) and a volume restriction effect (loss of conformational entropy). byk.com This steric barrier prevents the particles from coming close enough for the attractive van der Waals forces to cause irreversible aggregation. byk.com The effectiveness of steric stabilization depends on the thickness of the adsorbed layer, the solvency of the medium for the myristate chains, and the surface coverage of the particles. byk.com

The state of aggregation or dispersion in systems containing this compound is a dynamic equilibrium influenced by several factors. royalsocietypublishing.org In solution, aluminum soaps like this compound can form aggregates or micelles, and the degree of aggregation can change with concentration and time. royalsocietypublishing.org The presence of peptizing agents, which can be compounds with coordinating properties like alcohols or amines, can promote the dispersion of this compound and reduce the viscosity of its solutions. royalsocietypublishing.org

In suspensions, the balance between attractive and repulsive forces, as described by DLVO theory and steric stabilization principles, dictates whether particles will remain well-dispersed or aggregate. microtrac.combasicmedicalkey.com Aggregation can be reversible (flocculation) or irreversible (coagulation). Factors such as temperature, the nature of the solvent, and the presence of other additives can shift this balance. royalsocietypublishing.org For instance, changes in solvent quality can affect the conformation of the adsorbed myristate chains, thereby influencing the effectiveness of steric stabilization and potentially leading to aggregation if the solvency for the chains decreases. byk.com The aggregation state, in turn, significantly impacts the macroscopic properties of the dispersion, such as its rheology and stability. royalsocietypublishing.org

Self-Assembly and Nanostructure Formation in Solution

This compound, as a metallic soap, exhibits complex self-assembly behavior in solution, driven by the amphiphilic nature of the myristate anion and the coordinating properties of the aluminum cation. This behavior leads to the formation of a variety of supramolecular structures, ranging from simple aggregates to more ordered lyotropic liquid crystalline phases. The specific nature of these structures is highly dependent on factors such as the solvent environment, concentration, temperature, and the presence of other chemical species like co-surfactants and counter-ions.

Micellization Behavior in Organic Solvents

Unlike typical surfactants in aqueous solutions which exhibit a well-defined critical micelle concentration (CMC), the aggregation of aluminum soaps like this compound in nonpolar organic solvents is a more gradual process. instras.com In very dilute solutions of nonpolar solvents such as benzene (B151609), this compound can exist in a state approaching molecular dispersion. royalsocietypublishing.org However, as the concentration increases, intermolecular attractions become significant, leading to the formation of aggregates. royalsocietypublishing.org

This process is better described as a stepwise or progressive oligomerization rather than the cooperative monomer-micelle equilibrium seen in water. instras.com Studies on various aluminum soaps (from caproate C6 to myristate C14) in benzene have shown that this aggregation leads to a rapid increase in the specific viscosity of the solution, indicating the formation of large, fibrillar or chain-like aggregates. royalsocietypublishing.org The viscosity of these solutions can also change significantly over time, suggesting that the self-assembly is a dynamic process involving the slow dissociation and rearrangement of these aggregates. royalsocietypublishing.org This behavior contrasts with the formation of spherical micelles typical of surfactants in water. The aggregation in organic solvents is driven by the dipole-dipole interactions of the polar head groups, which form the core of the reverse micelle, while the hydrocarbon tails extend into the nonpolar solvent.

Table 1: Influence of Concentration on this compound Aggregation in Benzene

| Concentration Range | Observed Behavior | Inferred Structure |

| Very Dilute | Approaches molecular dispersion. | Individual or small oligomeric units. |

| Increasing Concentration | Rapid increase in specific viscosity. royalsocietypublishing.org | Formation of fibrillar, chain-like aggregates. royalsocietypublishing.org |

| Concentrated (1-2%) | Exhibits streaming birefringence. royalsocietypublishing.org | Highly aggregated, anisotropic structures. royalsocietypublishing.org |

Formation of Vesicles, Lamellar Phases, and Other Lyotropic Liquid Crystals

Lyotropic liquid crystals are phases formed by amphiphilic molecules, like this compound, in the presence of a solvent, where the structures have an order that is intermediate between a true liquid and a solid crystal. ajrconline.organu.edu.au The formation of these ordered structures, such as vesicles, lamellar phases, and hexagonal phases, is a hallmark of amphiphile self-assembly. mdpi.comnih.gov

While direct and extensive studies detailing vesicle or specific lyotropic phase formation exclusively for this compound are limited, the behavior of similar amphiphiles and metal soaps provides a strong basis for understanding its potential. Fatty acids and their salts are known to self-assemble into membranous vesicles. nih.gov The addition of trivalent cations like Al³⁺ to solutions of anionic surfactants is known to strongly promote the transition from spherical or rod-like micelles to extended, ordered structures, including lamellar phases. researchgate.net A lamellar phase consists of bilayers of the amphiphile separated by layers of solvent. mdpi.com

The specific liquid crystalline phase formed depends on a delicate balance of intermolecular forces, concentration, and temperature. mdpi.com

Table 2: Common Lyotropic Liquid Crystalline Phases

| Phase Name | Structural Description |

| Lamellar (Lα) | Parallel bilayers of amphiphilic molecules separated by solvent layers. mdpi.com |

| Hexagonal (H₁/H₂) | Cylindrical micelles packed in a hexagonal lattice. Can be normal (H₁, oil-in-water) or inverse (H₂, water-in-oil). mdpi.com |

| Cubic (I₁, V₁/I₂, V₂) | Discontinuous cubic (micellar) or bicontinuous cubic structures. Bicontinuous phases have a complex 3D network of interwoven but non-intersecting water and oil channels. mdpi.comnih.gov |

| Vesicles | Spherical or ellipsoidal structures composed of one or more concentric bilayers enclosing a solvent core. chalmers.se |

The formation of such ordered phases by this compound in suitable solvents is plausible, driven by the coordination of the aluminum ions and the packing of the myristate tails.

Role of Counter-Ions and Co-Surfactants in Self-Assembly Processes

The self-assembly of this compound is significantly influenced by the chemical environment, particularly the presence of additional ions and amphiphilic molecules.